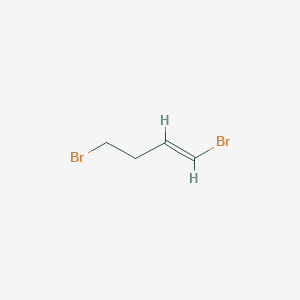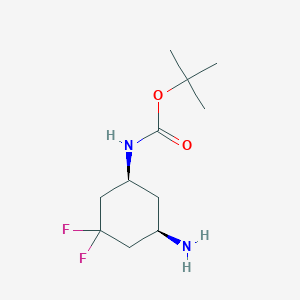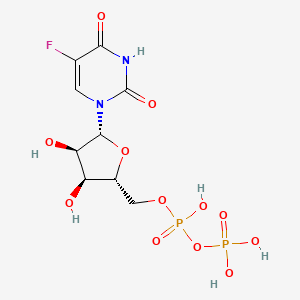
(1E)-1,4-dibromobut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1,4-Dibromobut-1-ene is an organic compound with the molecular formula C4H6Br2. It is a member of the class of compounds known as haloalkenes, which are alkenes substituted with halogen atoms. This compound is characterized by the presence of two bromine atoms attached to the first and fourth carbon atoms of a butene chain, with a double bond between the first and second carbon atoms. The “E” designation indicates the trans configuration of the double bond, meaning the bromine atoms are on opposite sides of the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1E)-1,4-Dibromobut-1-ene can be synthesized through various methods. One common approach involves the bromination of 1,4-butadiene. The reaction typically proceeds via an electrophilic addition mechanism, where bromine (Br2) is added across the double bonds of 1,4-butadiene. The reaction conditions often include a solvent such as carbon tetrachloride (CCl4) and may be carried out at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale. For instance, the reaction can be conducted in a flow reactor with controlled temperature and pressure to achieve high purity and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: (1E)-1,4-Dibromobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), amines (NH2R), or alkoxides (OR-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form butadiene derivatives.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Addition: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen bromide (HBr) in acetic acid.
Major Products:
Substitution: Formation of 1,4-dihydroxybut-1-ene or 1,4-diaminobut-1-ene.
Elimination: Formation of 1,3-butadiene.
Addition: Formation of tetrabromobutane or dibromobutane derivatives.
Scientific Research Applications
(1E)-1,4-Dibromobut-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving the modification of biomolecules through halogenation reactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Industry: this compound is utilized in the production of polymers and resins, where its reactivity with other monomers can be exploited to create materials with desirable properties.
Mechanism of Action
The mechanism of action of (1E)-1,4-dibromobut-1-ene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and a double bond. The bromine atoms can act as leaving groups in substitution and elimination reactions, while the double bond can undergo addition reactions. These properties make the compound a versatile intermediate in organic synthesis, allowing it to interact with a wide range of molecular targets and pathways.
Comparison with Similar Compounds
1,4-Dibromobutane: Similar structure but lacks the double bond, making it less reactive in addition reactions.
1,2-Dibromoethene: Contains a double bond but has bromine atoms on adjacent carbons, leading to different reactivity patterns.
1,4-Dichlorobut-2-ene: Similar structure with chlorine atoms instead of bromine, resulting in different chemical properties and reactivity.
Uniqueness: (1E)-1,4-Dibromobut-1-ene is unique due to its specific arrangement of bromine atoms and the trans configuration of the double bond. This configuration imparts distinct chemical reactivity, making it a valuable compound in various synthetic applications.
Properties
Molecular Formula |
C4H6Br2 |
|---|---|
Molecular Weight |
213.90 g/mol |
IUPAC Name |
(E)-1,4-dibromobut-1-ene |
InChI |
InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1,3H,2,4H2/b3-1+ |
InChI Key |
LJVHJHLTRBXGMH-HNQUOIGGSA-N |
Isomeric SMILES |
C(CBr)/C=C/Br |
Canonical SMILES |
C(CBr)C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















